N-(4-chlorobenzyl)urea

Descripción general

Descripción

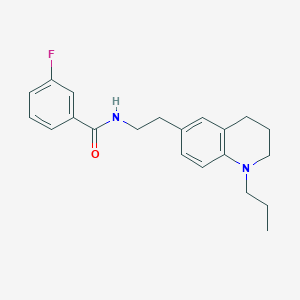

N-(4-chlorobenzyl)urea is a chemical compound that belongs to the family of organic compounds known as ureas . The molecular formula of N-(4-chlorobenzyl)urea is C8H9ClN2O .

Synthesis Analysis

The synthesis of N-(4-chlorobenzyl)urea and similar compounds often involves the Mitsunobu reaction, which is the dehydrative coupling of a primary or secondary alcohol to a pronucleophile . This reaction is mediated by the reaction between a dialkyl azodicarboxylate and a trialkyl- or triarylphosphine . Another method involves the reaction between potassium cyanate and a wide range of amines .Chemical Reactions Analysis

The Mitsunobu reaction, which is often used in the synthesis of N-(4-chlorobenzyl)urea, involves the dehydrative coupling of a primary or secondary alcohol to a pronucleophile . This reaction is mediated by the reaction between a dialkyl azodicarboxylate and a trialkyl- or triarylphosphine .Aplicaciones Científicas De Investigación

- Nano-Urea : N-(4-chlorobenzyl)urea has been explored as a potential component in nano-urea formulations. Nano-urea exhibits controlled release properties, enhancing nutrient uptake by plants and reducing environmental pollution. Researchers have investigated its efficacy in improving crop yield and nutrient utilization .

- Catalyst-Free Synthesis in Water : A practical and scalable method for synthesizing N-substituted ureas involves nucleophilic addition of amines to potassium isocyanate in water. This green chemistry approach avoids organic co-solvents and silica gel purification, making it environmentally friendly .

- Commercial Production : The developed methodology for N-substituted urea synthesis has been successfully applied to gram-scale production of molecules with commercial applications. It offers an efficient route for large-scale manufacturing .

Agrochemicals and Crop Enhancement

Environmental Chemistry and Water Treatment

Industrial Applications and Large-Scale Synthesis

Mecanismo De Acción

Target of Action

N-(4-chlorobenzyl)urea is a biochemical compound used in proteomics research . . Urea derivatives, in general, have been found to have a wide range of biological activities , suggesting that they may interact with multiple targets.

Mode of Action

Urea derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some urea derivatives have been found to inhibit the growth of certain types of cells .

Biochemical Pathways

Urea is a key component in the urea cycle, a series of biochemical reactions that occur in the liver. The urea cycle converts toxic ammonia into urea, which is then excreted in the urine . N-(4-chlorobenzyl)urea, as a urea derivative, may potentially affect this pathway or other biochemical pathways involving urea.

Pharmacokinetics

A study on the pharmacokinetics of [14c]urea in rats provides some insights into how urea and its derivatives might behave in the body . The study found that urea exchanges among cerebral capillary plasma, cerebrospinal fluid, and the brain’s extracellular and intracellular compartments .

Result of Action

Some urea derivatives have been found to have cytotoxic effects against certain human cancer cell lines , suggesting that N-(4-chlorobenzyl)urea may have similar effects.

Propiedades

IUPAC Name |

(4-chlorophenyl)methylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c9-7-3-1-6(2-4-7)5-11-8(10)12/h1-4H,5H2,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJZQYKWORLVIIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorobenzyl)urea | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B2425132.png)

![3-[(E)-1-(2-methoxyanilino)ethylidene]dihydro-2(3H)-furanone](/img/structure/B2425135.png)

![3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2425138.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethylbutanamide](/img/structure/B2425144.png)

![3-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B2425145.png)

![N-cyclohexyl-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide](/img/structure/B2425147.png)